Cas no 2138569-19-2 (3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
![3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138569-19-2x500.png)
3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
- EN300-1160800
- 2138569-19-2
- 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
-
- Inchi: 1S/C14H24F3NO/c1-2-18(8-7-10-3-4-10)13-9-11(19)5-6-12(13)14(15,16)17/h10-13,19H,2-9H2,1H3
- InChI Key: GBQAIOKKOWARQR-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC1N(CC)CCC1CC1)O)(F)F
Computed Properties
- Exact Mass: 279.18099888g/mol
- Monoisotopic Mass: 279.18099888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 3.8
3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160800-0.5g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 0.5g |
$1289.0 | 2023-05-23 | ||
Enamine | EN300-1160800-0.05g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 0.05g |
$1129.0 | 2023-05-23 | ||
Enamine | EN300-1160800-0.25g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 0.25g |
$1235.0 | 2023-05-23 | ||
Enamine | EN300-1160800-5.0g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1160800-10.0g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1160800-1.0g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1160800-2.5g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 2.5g |
$2631.0 | 2023-05-23 | ||
Enamine | EN300-1160800-0.1g |
3-[(2-cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-19-2 | 0.1g |
$1183.0 | 2023-05-23 |
3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Related Literature
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
Research Brief on 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 2138569-19-2)
In recent years, the compound 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 2138569-19-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexanol scaffold substituted with cyclopropylethyl, ethylamino, and trifluoromethyl groups, has shown promising potential in various therapeutic applications. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making this compound a valuable candidate for drug development.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a modulator of G-protein-coupled receptors (GPCRs), which are critical targets for treating neurological disorders. The compound exhibited high affinity and selectivity for specific GPCR subtypes, suggesting its potential as a lead compound for developing novel neurotherapeutics.
Another area of interest is the compound's role in oncology. Preliminary in vitro studies have indicated that 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. Researchers are currently exploring its mechanism of action, with a focus on its interaction with kinases and other regulatory proteins involved in cell cycle control.
The synthesis of this compound has also been a subject of recent research. A 2022 paper in Organic Letters detailed an efficient, multi-step synthetic route that optimizes yield and purity. Key steps include the introduction of the trifluoromethyl group via radical trifluoromethylation and the stereoselective formation of the cyclohexanol ring. These advancements are critical for scaling up production for preclinical and clinical studies.
Despite these promising findings, challenges remain. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, requires further investigation. Additionally, toxicity studies are needed to ensure its safety for therapeutic use. Ongoing research aims to address these gaps, with the goal of advancing this compound into the drug development pipeline.
In conclusion, 3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol represents a promising candidate for multiple therapeutic applications. Its unique chemical structure and biological activity make it a valuable subject for further research. Continued efforts to elucidate its mechanisms of action, optimize its synthesis, and evaluate its safety will be essential for realizing its full potential in the pharmaceutical industry.
2138569-19-2 (3-[(2-Cyclopropylethyl)(ethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol) Related Products
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)



